Bakuchicin

Description

a hepatoprotective compound of Psoralea corylifolia (Leguminosae); structure in first source

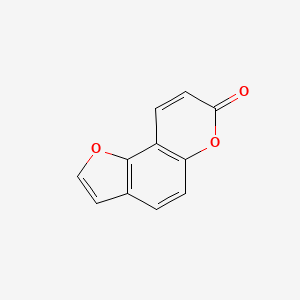

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furo[2,3-f]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJHZNYHJMOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196046 | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-93-5 | |

| Record name | Bakuchicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z8P9F2HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bakuchicin natural source and biosynthesis

An In-depth Technical Guide to Bakuchicin: Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a furanocoumarin found in the medicinal plant Psoralea corylifolia. It details its primary natural source, presents a putative biosynthetic pathway, and offers quantitative data on its yield and pharmacological activity. Furthermore, this document includes detailed experimental protocols for extraction, isolation, and key bioassays, supplemented with diagrams to illustrate complex processes and pathways.

Natural Source

This compound is a natural phytochemical primarily isolated from the seeds and fruits of the plant Psoralea corylifolia L., belonging to the Leguminosae family.[1][2][3] Commonly known as 'Babchi' or 'Bu Gu Zhi', this herb has a long history of use in traditional Indian (Ayurvedic) and Chinese medicine for treating a variety of ailments, particularly skin disorders like vitiligo, psoriasis, and leprosy.[2][4][5] While other compounds like the meroterpene bakuchiol and the furanocoumarin psoralen are more abundant, this compound is a notable constituent with distinct biological activities.[3][4]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, as an angular furanocoumarin, its synthesis is proposed to follow the well-established phenylpropanoid and furanocoumarin pathways, sharing initial steps with related compounds like psoralen (a linear furanocoumarin) and angelicin (an angular furanocoumarin) also found in the Fabaceae and Apiaceae families.[6][7][8]

The putative pathway begins with the general phenylpropanoid pathway, starting from L-phenylalanine to produce umbelliferone, the central precursor for all furanocoumarins. The pathway then diverges into linear and angular branches, determined by the initial position of prenylation on the umbelliferone molecule. For angular furanocoumarins like this compound, prenylation occurs at the C8 position.

Key Putative Steps:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted through a series of enzymatic reactions to 4-coumaroyl-CoA, which is then hydroxylated and cyclized to form umbelliferone.

-

Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol.[7]

-

Cyclization: The prenyl side chain of osthenol undergoes cyclization, catalyzed by a cytochrome P450 monooxygenase (columbianetin synthase), to form the dihydrofuran ring, yielding (+)-columbianetin.

-

Furan Ring Formation: Another cytochrome P450 enzyme, an angelicin synthase, catalyzes the cleavage of an isopropyl group from (+)-columbianetin to form the furan ring of angelicin.[1][6]

-

Final Modification to this compound: The final conversion from an angelicin-like precursor to this compound (8-oxo-8H-furo[2,3-f][1]benzopyran) would require further specific enzymatic modifications, the details of which are yet to be identified.

References

- 1. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. Psoralen - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Furanocoumarin Profile of Psoralea corylifolia: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the furanocoumarin composition of Psoralea corylifolia, a plant of significant interest in traditional and modern medicine. Tailored for researchers, scientists, and drug development professionals, this document details the quantitative analysis of its major furanocoumarin constituents, outlines comprehensive experimental protocols for their extraction and quantification, and illustrates the key signaling pathways influenced by these bioactive compounds.

Core Furanocoumarin Composition

Psoralea corylifolia, commonly known as Babchi, is a rich source of various furanocoumarins, with psoralen and isopsoralen (also known as angelicin) being the most prominent.[1][2] These compounds are recognized for their significant biological activities, including their use in the treatment of skin disorders like psoriasis and vitiligo.[1] The concentrations of these furanocoumarins can vary depending on the part of the plant, with the seeds generally containing the highest amounts.[3]

Below is a summary of the quantitative data for the major furanocoumarins found in Psoralea corylifolia, compiled from various analytical studies.

| Furanocoumarin | Plant Part | Concentration (mg/g of dry weight) | Reference |

| Psoralen | Seeds | 0.74 - 2.62 | [2][4] |

| Isopsoralen (Angelicin) | Seeds | 0.47 | [2] |

| Psoralen | Seed Coat | 1.7 | [4] |

| Psoralen | Leaves | 1.0 | [4] |

| Psoralen | Cotyledons | 0.933 | [4] |

| Psoralen | Shoot | 0.345 | [4] |

| Psoralen | Endosperm | 0.31 | [4] |

| Psoralen | Root | 0.269 | [4] |

Experimental Protocols: Extraction and Quantification

The accurate quantification of furanocoumarins in Psoralea corylifolia is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Sample Preparation and Extraction

A standardized protocol for the extraction of furanocoumarins from Psoralea corylifolia seeds is as follows:

-

Grinding: The dried seeds of Psoralea corylifolia are finely powdered to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is typically extracted with a 70% ethanol solution.[2] The ratio of plant material to solvent is crucial and is often around 1:6 (w/v).

-

Reflux Extraction: The mixture is heated under reflux for a specified period, commonly 2 hours, to facilitate the extraction of the target compounds.[2] This process is usually repeated to ensure maximum yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under vacuum using a rotary evaporator to obtain a crude extract.

HPLC Analysis

The following provides a typical HPLC methodology for the separation and quantification of psoralen and isopsoralen:

-

Chromatographic System: A standard HPLC system equipped with a C18 analytical column is generally used.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is a common mobile phase system.[2] The gradient is programmed to change over the course of the analysis to ensure good separation of the compounds.

-

Detection: A UV detector is used to monitor the eluent. The detection wavelength is typically set at 215 nm, 225 nm, or 275 nm to detect the furanocoumarins.[2]

-

Quantification: The quantification of each furanocoumarin is achieved by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the respective compounds.

Signaling Pathways Modulated by Psoralea corylifolia Furanocoumarins

The biological effects of furanocoumarins, particularly psoralen, are often mediated through their interaction with cellular signaling pathways, especially upon photoactivation by UVA light.

DNA Adduct Formation and Apoptosis

A primary mechanism of action for photoactivated psoralens is their ability to intercalate into DNA and form covalent adducts with pyrimidine bases. This interaction can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).

Modulation of Inflammatory Pathways

Certain psoralen derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, xanthotoxol, a psoralen derivative, can suppress the lipopolysaccharide (LPS)-induced phosphorylation of IκBα, p38 MAPK, and JNK in macrophage cells. This inhibition leads to a decrease in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), IL-6, and IL-1β.

This technical guide serves as a foundational resource for professionals engaged in the study and application of Psoralea corylifolia. The provided data and protocols are intended to support further research into the therapeutic potential of its furanocoumarin constituents.

References

- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. greenpharmacy.info [greenpharmacy.info]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Bakuchicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Bakuchicin, a furanocoumarin derived from the seeds of Psoralea corylifolia. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Given the structural similarity and related research, relevant mechanisms of the meroterpene phenol Bakuchiol are also discussed to provide a broader context for potential therapeutic applications.

Data Presentation: Quantitative In Vitro Bioactivity of this compound and Bakuchiol

The following tables summarize the key quantitative data from in vitro studies on this compound and Bakuchiol, focusing on their anti-inflammatory and anti-cancer properties.

Table 1: Inhibitory Activity of this compound on Cytochrome P450 Isoforms

| Target Enzyme | Cell System | Substrate | Inhibition Metric | Value (µM) | Inhibition Type | Reference |

| CYP1A (pooled) | Human Liver Microsomes (HLMs) | Phenacetin | IC₅₀ | 0.43 | - | [1] |

| CYP1A1 | Recombinant Human | Phenacetin | Kᵢ | 0.11 | Competitive | [1] |

| CYP1A2 | Recombinant Human | Phenacetin | Kᵢ | 0.32 | Competitive | [1] |

Table 2: Anti-proliferative and Apoptotic Effects of Bakuchiol on Breast Cancer Cells

| Cell Line | Treatment Duration | Effect | Metric | Concentration (µg/mL) | Observation | Reference |

| MCF-7 | 24h, 48h, 72h | Inhibition of Proliferation | IC₅₀ | Not explicitly stated, but significant inhibition >2 µg/mL | Dose- and time-dependent inhibition | [2] |

| MDA-MB-231 | 24h, 48h, 72h | Inhibition of Proliferation | IC₅₀ | Not explicitly stated, but significant inhibition >2 µg/mL | Dose- and time-dependent inhibition | [2] |

| MCF-7 | 24h | S Phase Arrest | - | 4, 7, 10 | Significant increase in S phase population | [3] |

| MDA-MB-231 | 24h | S Phase Arrest | - | Not specified | Induced S phase arrest | [3] |

| MCF-7 | 24h | Apoptosis Induction | - | 0, 4, 7, 10 | Increased apoptotic bodies and Annexin V positive cells | [4] |

| MCF-7 | Not specified | Disruption of Mitochondrial Membrane Potential | - | Not specified | Observed with JC-1 staining | [4] |

Core Mechanisms of Action and Signaling Pathways

This compound and Bakuchiol exert their effects through multiple signaling pathways, primarily impacting inflammation and cancer cell proliferation.

Anti-inflammatory Effects of this compound

In human keratinocytes (HaCaT cells), this compound has been shown to suppress inflammatory responses induced by TNF-α and IFN-γ. This is achieved through the inhibition of two key signaling pathways:

-

NF-κB Signaling: this compound prevents the nuclear translocation of the p65 subunit of NF-κB.

-

STAT1 Signaling: It also inhibits the phosphorylation of STAT1.

The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.

Caption: this compound inhibits NF-κB and STAT1 signaling pathways in keratinocytes.

Anti-Cancer Effects of Bakuchiol

Studies on Bakuchiol in breast cancer cell lines (MCF-7 and MDA-MB-231) have elucidated its role in inducing cell cycle arrest and apoptosis.

-

S-Phase Arrest: High doses of Bakuchiol (>2 µg/ml) induce S-phase arrest. This is associated with the upregulation of ATM, P-Cdc2 (Tyr15), Myt1, P-Wee1 (Ser642), and p21, and the downregulation of Cyclin B1. This suggests that Bakuchiol blocks the activation of Cdc2, a key regulator of the G2/M transition.[3]

-

Apoptosis Induction: Bakuchiol induces apoptosis through the intrinsic mitochondrial pathway. This is evidenced by the disruption of the mitochondrial membrane potential and the increased expression of pro-apoptotic proteins from the Caspase and Bcl-2 families, such as cleaved Caspase 7, cleaved Caspase 9, cleaved PARP, Bak, Bax, and Bim.[4]

Caption: Bakuchiol induces S phase arrest and apoptosis in breast cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Protocol 1: Western Blot Analysis for STAT1 and NF-κB in HaCaT Cells

This protocol is adapted from the methodology used to assess the effect of this compound on STAT1 and NF-κB signaling in TNF-α and IFN-γ stimulated HaCaT cells.[5]

1. Cell Culture and Treatment:

-

Seed HaCaT cells in 6-well plates at a density of 1 x 10⁶ cells/well.

-

Culture overnight in a suitable medium (e.g., DMEM with 10% FBS).

-

Pretreat cells with this compound (e.g., 10 µM) or a vehicle control for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 15 minutes.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

-

Determine protein concentration using a BCA protein assay.

3. SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-p-STAT1, anti-STAT1, anti-NF-κB p65, anti-IκBα, anti-β-actin, and anti-Lamin B1.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software, normalizing to loading controls (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

Caption: Workflow for Western Blot Analysis.

Protocol 2: CYP1A Inhibition Assay

This protocol describes the methodology to determine the inhibitory effect of this compound on CYP1A1 and CYP1A2 activity.[1]

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes (or recombinant CYP1A1/CYP1A2), a NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and potassium phosphate buffer (pH 7.4).

-

Add various concentrations of this compound or a vehicle control.

2. Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the probe substrate (e.g., phenacetin for CYP1A).

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

3. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

-

Analyze the formation of the metabolite (e.g., acetaminophen from phenacetin) using a validated LC-MS/MS method.

5. Data Analysis:

-

Calculate the rate of metabolite formation.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic analysis (Kᵢ determination), perform the assay with multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

Caption: Workflow for CYP Inhibition Assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is a general method for analyzing the cell cycle distribution of Bakuchiol-treated breast cancer cells using propidium iodide (PI) staining and flow cytometry.[6][7]

1. Cell Seeding and Treatment:

-

Seed MCF-7 or MDA-MB-231 cells in 6-well plates.

-

Treat cells with various concentrations of Bakuchiol (e.g., 4, 7, 10 µg/mL) for 24 hours.

2. Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate at 4°C for at least 30 minutes.

3. Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate at room temperature for 15-30 minutes in the dark.

4. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol details the detection of apoptosis in Bakuchiol-treated breast cancer cells.[8][9]

1. Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates.

-

Treat with desired concentrations of Bakuchiol for 24 hours.

2. Cell Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are live cells.

Protocol 5: Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1

This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential in Bakuchiol-treated cells.[10][11][12]

1. Cell Preparation and Treatment:

-

Culture cells (e.g., MCF-7) in a suitable format (e.g., 6-well plate or 96-well black plate).

-

Treat the cells with Bakuchiol for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

2. JC-1 Staining:

-

Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.

-

Remove the treatment medium and add the JC-1 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

3. Analysis:

-

For Flow Cytometry: Harvest the cells, wash with assay buffer, and analyze immediately. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

For Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope with appropriate filters for red and green fluorescence.

-

For Plate Reader: Measure the fluorescence intensity at Ex/Em wavelengths for both J-aggregates (e.g., 560/595 nm) and JC-1 monomers (e.g., 485/535 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Conclusion

The in vitro evidence demonstrates that this compound possesses significant anti-inflammatory and enzyme-inhibitory properties. Its ability to modulate the NF-κB and STAT1 pathways in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions. Furthermore, its competitive inhibition of CYP1A enzymes highlights a potential for drug-herb interactions and a role in chemoprevention. The related compound, Bakuchiol, exhibits potent anti-cancer activity by inducing S-phase arrest and apoptosis in breast cancer cells, providing a strong rationale for further investigation into the anti-cancer potential of this compound itself. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the multifaceted mechanisms of action of this compound and its derivatives in drug discovery and development.

References

- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Study of Bakuchiol-Induced Anti-breast Cancer Stem Cell and in Vivo Anti-metastasis Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. 101.200.202.226 [101.200.202.226]

- 12. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

biological activity of Bakuchicin extracts

An In-depth Technical Guide on the Biological Activity of Bakuchicin

Introduction

This compound, a furanocoumarin compound isolated from the fruits of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological effects.[1] Psoralea corylifolia, a medicinal herb with a long history of use in traditional Chinese and Ayurvedic medicine, is recognized for its therapeutic applications against various ailments, including vitiligo, skin rashes, and inflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying molecular mechanisms through signaling pathway diagrams.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action primarily involve the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.

In Vivo Studies in Atopic Dermatitis Models

In a study utilizing a murine model of atopic dermatitis (AD), intragastric administration of this compound was shown to attenuate AD-like skin inflammation.[1][4] The symptoms, including ear thickness, erythema, and keratosis, were significantly reduced.[1][4] Furthermore, this compound treatment led to a decrease in the thickness of the auricular epidermal and dermal layers and attenuated the infiltration of eosinophils and mast cells.[1][4]

Table 1: Effects of this compound on Atopic Dermatitis Markers in a Murine Model

| Parameter | Effect of this compound Administration | Reference |

| Ear Thickness | Reduction | [1][4] |

| Erythema | Reduction | [1][4] |

| Keratosis | Reduction | [1][4] |

| Epidermal and Dermal Thickness | Reversal of increases | [1][4] |

| Eosinophil and Mast Cell Infiltration | Attenuation | [1][4] |

| Serum IgE and IgG2a Levels | Reduction | [1][4] |

In Vitro Studies in Keratinocytes and Macrophages

In vitro experiments using HaCaT keratinocytes activated by tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) revealed that this compound suppressed the expression of T-helper 2 (Th2) genes and pro-inflammatory cytokines and chemokines.[1][4] Specifically, it was found to inhibit the phosphorylation of STAT-1 and the nuclear translocation of NF-κB.[1][4] In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppressed nitric oxide production and the expression of pro-inflammatory cytokines.[5]

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Measured Parameter | Effect of this compound | Reference |

| HaCaT Keratinocytes | TNF-α and IFN-γ | Th2 Gene Expression | Suppression | [1][4] |

| HaCaT Keratinocytes | TNF-α and IFN-γ | Pro-inflammatory Cytokines/Chemokines | Suppression | [1][4] |

| HaCaT Keratinocytes | TNF-α and IFN-γ | STAT-1 Phosphorylation | Suppression | [1][4] |

| HaCaT Keratinocytes | TNF-α and IFN-γ | NF-κB Nuclear Translocation | Suppression | [1][4] |

| Macrophages | LPS | Nitric Oxide Production | Suppression | [5] |

| Macrophages | LPS | Pro-inflammatory Cytokine Expression | Suppression | [5] |

Signaling Pathways in Anti-inflammatory Action

dot

Caption: this compound inhibits NF-κB and STAT1 signaling pathways.

Experimental Protocols

Induction of Atopic Dermatitis-like Skin Inflammation in Mice: Female BALB/c mice are sensitized by applying 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae (house dust mite) extract (DFE) to their ears for a period of 4 weeks.[1][4] this compound is administered intragastrically during the induction period.[1][4] Clinical symptoms such as ear thickness, erythema, and keratosis are monitored.[1][4] Histological analysis of ear tissue is performed to assess epidermal/dermal thickness and immune cell infiltration.[1][4] Serum levels of total and DFE-specific IgE and IgG2a are measured by ELISA.[1][4]

Cell Culture and Stimulation: Human keratinocyte (HaCaT) cells are cultured under standard conditions.[4] To induce an inflammatory response, cells are pretreated with this compound for 1 hour, followed by stimulation with TNF-α and IFN-γ (e.g., 10 ng/mL each) for specified durations (e.g., 6 hours for gene expression analysis, 15 hours for protein level analysis).[4]

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from cells or tissues, and cDNA is synthesized. qPCR is performed to measure the gene expression levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, IL-1β, IL-6), chemokines (e.g., CXCL-1, CCL-17), and other relevant markers.[4]

Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of cytokines and chemokines in cell culture supernatants or serum are quantified using specific ELISA kits according to the manufacturer's instructions.[4]

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., STAT-1, phospho-STAT-1, NF-κB). Following incubation with secondary antibodies, protein bands are visualized and quantified.[4]

Anticancer Activity

This compound has been identified as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication.[6][7] This mechanism suggests its potential as an anticancer agent.

Mechanism of Action

The primary anticancer mechanism attributed to this compound is the inhibition of DNA topoisomerase II.[6][7] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

dot

Caption: this compound induces apoptosis by inhibiting Topoisomerase II.

Experimental Protocols

Topoisomerase II Inhibition Assay: The inhibitory effect of this compound on topoisomerase II can be assessed using commercially available kits. These assays typically measure the relaxation of supercoiled plasmid DNA by the enzyme. The reaction is performed in the presence and absence of this compound, and the different DNA topoisomers are resolved by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed DNA.

Antimicrobial Activity

Extracts of Psoralea corylifolia containing this compound have shown significant inhibitory activity against various bacteria.

Antibacterial Spectrum

Studies have demonstrated that this compound-containing extracts are effective against both Gram-positive and Gram-negative bacteria.[3] Notably, significant inhibition has been observed against Shigella sonnei and Shigella flexneri.[3]

Table 3: Antibacterial Activity of Psoralea corylifolia Extracts

| Bacterial Strain | Type | Activity | Reference |

| Shigella sonnei | Gram-negative | Significant Inhibition | [3] |

| Shigella flexneri | Gram-negative | Significant Inhibition | [3] |

| Staphylococcus aureus | Gram-positive | Promising Activity | [3] |

Note: The cited study evaluated compounds extracted from P. corylifolia, including psoralidin and this compound, showing a range of activities against different bacteria.

Experimental Protocols

Disc Diffusion Assay: The antimicrobial activity of this compound extracts can be evaluated using the disc diffusion method. Sterile filter paper discs are impregnated with known concentrations of the extract (e.g., 200–400 µ g/disc ) and placed on agar plates previously inoculated with the test microorganism.[3] The plates are incubated, and the diameter of the zone of inhibition around each disc is measured. A standard antibiotic (e.g., Kanamycin) is used as a positive control.[3]

Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using broth microdilution or agar dilution methods. Serial dilutions of the this compound extract are prepared in a liquid or solid growth medium, which is then inoculated with the test microorganism. The MIC is determined after a suitable incubation period.

Conclusion

This compound, a key bioactive constituent of Psoralea corylifolia, exhibits a remarkable spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. Its ability to modulate critical signaling pathways such as NF-κB and STAT1 underscores its therapeutic potential for inflammatory disorders like atopic dermatitis. Furthermore, its role as a topoisomerase II inhibitor provides a mechanistic basis for its exploration in cancer therapy. The antimicrobial properties of this compound further expand its potential applications. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles and conducting clinical trials to validate its efficacy and safety in human subjects.

References

- 1. This compound attenuates atopic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound alleviates ovalbumin-induced allergic asthma by regulating M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bakuchicin: Properties, Biological Activities, and Experimental Frameworks

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bakuchicin, a furanocoumarin isolated from Psoralea corylifolia. It delineates its physicochemical properties, including its CAS number and molecular weight, and distinguishes it from its well-known isomer, Angelicin. The document delves into the significant anti-inflammatory properties of this compound, particularly in the context of dermatological and respiratory conditions, and outlines the core signaling pathways it modulates, such as NF-κB and STAT-1. Furthermore, this guide presents a summary of its effects on macrophage polarization. Included are generalized experimental protocols and conceptual frameworks for investigating the biological activities of this compound, designed to serve as a foundational resource for future research and drug development endeavors.

Introduction

This compound is a naturally occurring furanocoumarin found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1] While often discussed in the context of other bioactive compounds from this plant, such as bakuchiol and the isomeric furanocoumarin angelicin, this compound possesses its own distinct chemical identity and biological activity profile. This guide aims to provide a detailed technical resource on this compound for the scientific community, focusing on its chemical properties, mechanism of action, and methodologies for its study.

Physicochemical Properties

This compound is structurally an angular furanocoumarin. It is crucial to distinguish this compound from its linear isomer, Angelicin, as their structural differences underpin their distinct biological activities.

| Property | This compound | Angelicin |

| CAS Number | 4412-93-5 | 523-50-2 |

| Molecular Formula | C₁₁H₆O₃ | C₁₁H₆O₃ |

| Molecular Weight | 186.17 g/mol | 186.17 g/mol |

| IUPAC Name | furo[2,3-f]chromen-7-one | 2H-Furo[2,3-h]chromen-2-one |

| Synonyms | Allopsoralen | Isopsoralen |

Biological Activities and Signaling Pathways

Current research on this compound primarily highlights its potent anti-inflammatory effects, particularly in models of atopic dermatitis and allergic asthma.

Anti-inflammatory Effects in Atopic Dermatitis

In preclinical models of atopic dermatitis, this compound has been shown to alleviate key symptoms such as erythema, keratosis, and ear thickness.[1] Its mechanism of action in this context involves the suppression of pro-inflammatory cytokines and chemokines, including IL-4, IL-13, IL-31, IL-1β, and IL-6.[1]

The signaling pathways implicated in these effects are:

-

NF-κB Pathway: this compound inhibits the nuclear translocation of NF-κB in activated keratinocytes, a critical step in the inflammatory cascade.[1]

-

STAT-1 Pathway: It also suppresses the phosphorylation of STAT-1, another key transcription factor involved in inflammatory responses.[1]

Regulation of Macrophage Polarization in Allergic Asthma

This compound has also been investigated for its role in allergic asthma, where it influences macrophage polarization. It has been shown to suppress IL-4-induced M2 macrophage polarization, which is a key feature of the Th2-mediated inflammatory response in asthma. This effect is associated with the inhibition of M2 marker expression.

Comparative Biological Activities of Furanocoumarin Isomers

While this guide focuses on this compound, it is valuable for researchers to be aware of the distinct biological activities of its isomer, Angelicin.

| Biological Activity | This compound (CAS 4412-93-5) | Angelicin (CAS 523-50-2) |

| Primary Focus | Anti-inflammatory (Atopic Dermatitis, Asthma) | Anti-cancer, Anti-viral, Anti-inflammatory |

| Key Signaling Pathways | NF-κB, STAT-1, M2 Macrophage Polarization | Apoptosis (Intrinsic Caspase Pathway), NF-κB, MAPK (p38, JNK) |

| Reported Effects | Reduces inflammatory cytokines, suppresses Th2 responses. | Induces apoptosis in cancer cells, inhibits viral replication. |

Methodologies for a this compound Research Program

The following section outlines generalized experimental protocols that can be adapted for the investigation of this compound's biological effects.

General Workflow for In Vitro and In Vivo Analysis

In Vivo Model of Atopic Dermatitis

-

Model: Induction of atopic dermatitis-like skin inflammation in BALB/c mice.

-

Inducing Agents: Topical application of 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae (house dust mite) extract.

-

Administration: Intragastric administration of this compound.

-

Parameters to Measure:

-

Macroscopic: Ear thickness, erythema, keratosis.

-

Histological: Epidermal and dermal thickness, eosinophil and mast cell infiltration.

-

Molecular: Gene expression of Th2 cytokines and pro-inflammatory mediators in ear tissue (via qPCR).

-

Serological: Total and DFE-specific IgE and IgG2a levels in sera (via ELISA).

-

In Vitro Keratinocyte Inflammation Model

-

Cell Line: Human keratinocyte cell line (e.g., HaCaT).

-

Stimulation: Activation with TNF-α and IFN-γ to mimic an inflammatory environment.

-

Treatment: Pre-treatment with varying concentrations of this compound.

-

Analysis:

-

Gene Expression: Measurement of pro-inflammatory cytokine and chemokine mRNA levels using qPCR.

-

Protein Secretion: Quantification of secreted cytokines and chemokines in the cell culture supernatant by ELISA.

-

Signaling Pathway Analysis: Assessment of STAT-1 phosphorylation and NF-κB nuclear translocation by Western blotting and immunofluorescence, respectively.

-

In Vitro Macrophage Polarization Assay

-

Cells: Bone marrow-derived macrophages (BMDMs).

-

Polarization: Induction of M2 polarization using IL-4.

-

Treatment: Co-treatment with this compound.

-

Analysis:

-

Gene Expression: Quantification of M2 macrophage marker genes (e.g., Arginase-1, Fizz-1) by qPCR.

-

Protein Expression: Analysis of M2 marker protein levels by Western blotting or flow cytometry.

-

Conclusion and Future Directions

This compound is a promising furanocoumarin with well-defined anti-inflammatory properties. Its mechanisms of action, centered around the inhibition of key inflammatory pathways like NF-κB and STAT-1, and its ability to modulate macrophage polarization, make it a compelling candidate for further investigation in the context of inflammatory skin and respiratory diseases. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, exploring its therapeutic potential in other inflammatory conditions, and conducting comprehensive safety and toxicology studies. The experimental frameworks provided in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing natural compound.

References

A Comprehensive Technical Guide on the Preliminary Pharmacological Screening of Bakuchicin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bakuchicin is a furanocoumarin compound isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional Eastern medicine for treating various ailments, including skin diseases like vitiligo and rashes.[1][2] Preliminary pharmacological studies have begun to scientifically validate its therapeutic potential, particularly in the realms of inflammation and infection.[1] This technical guide provides an in-depth overview of the initial pharmacological screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways and workflows to support further research and development.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models.[1][3] Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.

Summary of Anti-inflammatory Effects

The primary anti-inflammatory activities of this compound are summarized below. The data is derived from studies on atopic dermatitis and allergic asthma models.

| Model System | Key Findings | Specific Mediators/Markers Suppressed | Reference |

| In Vivo: Atopic Dermatitis (AD) Mouse Model | Attenuated AD symptoms (reduced ear thickness, erythema, keratosis); Reduced epidermal and dermal thickening; Attenuated eosinophil and mast cell infiltration. | Cytokines: IL-4, IL-13, IL-31, IL-1β, IL-6Chemokines: CXCL-1, CCL-17Immunoglobulins: Total and DFE-specific IgE, IgG2a | [1][4] |

| In Vitro: Activated Human Keratinocytes (HaCaT cells) | Suppressed gene expression of pro-inflammatory cytokines and chemokines; Inhibited key signaling pathways. | Signaling Proteins: Suppressed STAT-1 phosphorylation and nuclear translocation of NF-κB. | [1][4] |

| In Vivo: Allergic Asthma Mouse Model | Alleviated histological changes and mast cell infiltration; Reduced levels of eosinophil peroxidase and β-hexosaminidase. | Immune Cells: Reduced Th2 responses and M2 macrophage populations. | [3] |

| In Vitro: LPS-Stimulated Macrophages | Suppressed nitric oxide production and the expression of pro-inflammatory cytokines. | Inflammatory Mediators: Nitric Oxide (NO)Cytokines: (Unspecified pro-inflammatory cytokines) | [3] |

Experimental Protocols for Anti-inflammatory Screening

-

Model Induction: Female BALB/c mice are sensitized by exposing their ears to a combination of 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae (house dust mite) extract (DFE) over a period of four weeks to induce AD-like skin inflammation.[1]

-

Treatment Protocol: Following sensitization, a cohort of mice receives intragastric administration of this compound at specified doses for the duration of the study. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like dexamethasone.[4]

-

Assessment of Inflammation:

-

Macroscopic Evaluation: Ear thickness is measured regularly using a caliper. Symptoms like erythema (redness) and keratosis (scaling) are visually scored.[1]

-

Histological Analysis: At the end of the experiment, ear tissues are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for morphology, Toluidine Blue for mast cells). This allows for the quantification of epidermal/dermal thickness and the infiltration of immune cells like eosinophils and mast cells.[1]

-

Immunological Analysis: Blood serum is collected to measure the levels of total and DFE-specific immunoglobulins (IgE, IgG2a) using ELISA.[1] Ear tissue homogenates are used to measure the gene expression of cytokines and chemokines via qPCR.[1][4]

-

-

Cell Culture and Stimulation: Human keratinocyte cell line (HaCaT) is cultured under standard conditions. To mimic an inflammatory state, the cells are stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), typically at concentrations of 10 ng/mL each.[1][4]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour before the addition of TNF-α and IFN-γ.[4]

-

Analysis of Inflammatory Markers:

-

Gene Expression: After 6 hours of stimulation, total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine and chemokine genes are quantified using quantitative real-time PCR (qPCR).[4]

-

Protein Secretion: After 15 hours of stimulation, the cell culture supernatant is collected to measure the secreted levels of cytokines and chemokines using Enzyme-Linked Immunosorbent Assay (ELISA).[4]

-

-

Signaling Pathway Analysis: To determine the mechanism of action, cellular lysates are analyzed. The phosphorylation status of key signaling proteins like STAT-1 and the cellular localization (nuclear vs. cytoplasmic) of transcription factors like NF-κB are assessed using Western Blotting or immunofluorescence.[1]

Visualizations: Pathways and Workflows

Caption: Anti-inflammatory signaling pathway inhibited by this compound.

Caption: Experimental workflow for the in vivo atopic dermatitis model.

Antimicrobial and Antitumor Screening (Data from Bakuchiol)

While specific quantitative data for this compound's antimicrobial and antitumor activities are limited in the reviewed literature, extensive screening has been performed on Bakuchiol, a closely related meroterpene from the same plant source, Psoralea corylifolia.[5][6][7] The methodologies and findings for Bakuchiol provide a strong rationale and framework for the future screening of this compound.

Summary of Bakuchiol's Bioactivity

| Activity Type | Target | Metric | Value | Reference |

| Antimicrobial | Staphylococcus aureus | MIC | 2 µg/mL | [5] |

| Staphylococcus aureus | MBC | 8 µg/mL | [5] | |

| S. aureus (Ciprofloxacin-Resistant) | MIC | 2 µg/mL | [5] | |

| S. aureus Biofilm | MBIC₅₀ | 0.956 µg/mL | [5] | |

| Oral Microorganisms (S. mutans, P. gingivalis, etc.) | MIC | 1 - 4 µg/mL | [8][9] | |

| Oral Microorganisms (S. mutans, P. gingivalis, etc.) | Sterilizing Conc. (15 min) | 5 - 20 µg/mL | [8][9] | |

| Antitumor | Human Breast Cancer (T-47D cell line) | IC₅₀ | 2.89 x 10⁻⁵ mol/L (28.9 µM) | [7][10] |

| Human Breast Cancer (MDA-MB-231 cell line) | IC₅₀ | 8.29 x 10⁻³ mol/L (8290 µM) | [7][10] |

-

MIC: Minimum Inhibitory Concentration

-

MBC: Minimum Bactericidal Concentration

-

MBIC₅₀: Minimum Biofilm Inhibitory Concentration (50%)

-

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols for Screening

-

Broth Microdilution Assay (for MIC):

-

A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

-

Positive (microorganism, no compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

-

-

Minimum Bactericidal Concentration (MBC) Assay:

-

Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate.

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5]

-

-

MTT Cell Proliferation Assay:

-

Cell Seeding: Human tumor cell lines (e.g., T-47D, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization: The medium is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.[10]

-

Overall Pharmacological Screening Strategy

The preliminary screening of a natural product like this compound follows a logical progression from broad activity assessment to more focused mechanistic studies.

Caption: Logical workflow for the pharmacological screening of this compound.

Conclusion and Future Directions

Preliminary pharmacological screening reveals that this compound is a promising bioactive compound with potent anti-inflammatory and immunomodulatory properties.[1][3] Studies on the related compound Bakuchiol suggest that this compound may also possess significant antimicrobial and antitumor activities, which warrants direct investigation.[5][7]

Future research should focus on:

-

Direct Antimicrobial and Antitumor Screening: Conducting comprehensive MIC/MBC and IC₅₀ studies specifically for this compound against a broad panel of pathogens and cancer cell lines.

-

Antioxidant Capacity: Quantifying the antioxidant activity of this compound using established assays like DPPH, ABTS, and ORAC.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and in vivo behavior.[11]

-

Target Identification: Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

This technical guide provides a foundational framework of the data and methodologies essential for advancing this compound from a traditional remedy to a scientifically validated therapeutic candidate.

References

- 1. This compound attenuates atopic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. This compound alleviates ovalbumin-induced allergic asthma by regulating M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Evaluation of Bakuchiol From Psoralea corylifolia L. as Potent Antimicrobial Agent Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antimicrobial Activities of Bakuchiol against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antimicrobial activities of bakuchiol against oral microorganisms. | Sigma-Aldrich [sigmaaldrich.com]

- 10. [Vitro antitumor activity and synthesis of the key intermediate of bakuchiol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of pharmacokinetic parameters of this compound isolated from Psoralea corylifolia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Bakuchicin: A Comprehensive Technical Review of Its History, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakuchicin, a furanocoumarin isolated from the seeds of Psoralea corylifolia, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its history, chemical properties, and demonstrated biological activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development.

Introduction and History

This compound (IUPAC name: 7H-Furo[2,3-f]chromen-7-one) is a naturally occurring furanocoumarin first isolated and structurally elucidated in 1990 from the seeds of Psoralea corylifolia (Fabaceae). The seeds of this plant, known as "Bu Gu Zhi" in traditional Chinese medicine and "Bakuchi" in Ayurveda, have a long history of use for treating various ailments, particularly skin disorders. While the related meroterpene, bakuchiol, has garnered significant attention, this compound possesses its own distinct and potent biological activities that are of growing interest to the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | Substrate | IC50 (μM) | Ki (μM) | Inhibition Type | Source |

| CYP1A (Human Liver Microsomes) | Phenacetin | 0.43 | 0.09 | Competitive | [1] |

| CYP1A1 (recombinant) | Phenacetin | - | 0.11 | Competitive | [1] |

| CYP1A2 (recombinant) | Phenacetin | - | 0.32 | Competitive | [1] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound in an Atopic Dermatitis Mouse Model

| Parameter | Treatment Group | Result | % Reduction vs. AD Control | Source |

| Ear Thickness (mm) | Atopic Dermatitis (AD) Control | 0.45 ± 0.02 | - | [2] |

| This compound (1 mg/kg) | 0.35 ± 0.02 | ~22% | [2] | |

| This compound (10 mg/kg) | 0.28 ± 0.01 | ~38% | [2] | |

| IL-4 mRNA Expression (relative) | AD Control | ~7.5 | - | [2] |

| This compound (10 mg/kg) | ~2.5 | ~67% | [2] | |

| IL-13 mRNA Expression (relative) | AD Control | ~6.0 | - | [2] |

| This compound (10 mg/kg) | ~2.0 | ~67% | [2] | |

| IL-1β mRNA Expression (relative) | AD Control | ~12.5 | - | [2] |

| This compound (10 mg/kg) | ~4.0 | ~68% | [2] | |

| IL-6 mRNA Expression (relative) | AD Control | ~18.0 | - | [2] |

| This compound (10 mg/kg) | ~5.0 | ~72% | [2] | |

| *p < 0.05 compared to the atopic dermatitis control group. |

Key Experimental Protocols

Inhibition of Human Cytochrome P450 Enzymes

Objective: To determine the inhibitory potential and kinetics of this compound on major human CYP450 isoforms.

Methodology:

-

Microsomes and Recombinant Enzymes: Pooled human liver microsomes (HLMs) and recombinant human CYP1A1 and CYP1A2 were used.[1]

-

Probe Substrates: A cocktail of probe substrates for various CYP isoforms was used. For CYP1A, phenacetin was the specific substrate.[1]

-

Incubation: this compound (at various concentrations) was pre-incubated with HLMs or recombinant enzymes in the presence of a NADPH-generating system.[1]

-

Analysis: The formation of the metabolite of phenacetin (acetaminophen) was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Data Analysis: IC50 values were determined by non-linear regression analysis. Ki values and the type of inhibition were determined from Lineweaver-Burk plots.[1]

Atopic Dermatitis-Like Skin Inflammation in a Mouse Model

Objective: To evaluate the in vivo anti-inflammatory effects of this compound on atopic dermatitis (AD).

Methodology:

-

Animal Model: Female BALB/c mice were used.[2]

-

Induction of AD: AD-like skin inflammation was induced by repeated topical application of 2,4-dinitrochlorobenzene (DNCB) and house dust mite (Dermatophagoides farinae) extract (DFE) on the ears for four weeks.[2]

-

Treatment: this compound (1 mg/kg or 10 mg/kg) or dexamethasone (as a positive control) was administered orally.[2][3]

-

Assessment of Inflammation:

-

Histological Analysis: Ear tissues were stained with hematoxylin and eosin (H&E) to assess epidermal and dermal thickness, and with toluidine blue to count mast cells.[2]

-

Gene Expression Analysis: Total RNA was extracted from ear tissue, and the mRNA levels of pro-inflammatory cytokines (IL-4, IL-13, IL-1β, IL-6, etc.) were quantified by quantitative real-time PCR (qPCR).[2]

-

Immunoglobulin Levels: Serum levels of total and DFE-specific IgE and IgG2a were measured by ELISA.[2]

In Vitro Anti-Inflammatory Effects on Keratinocytes

Objective: To investigate the molecular mechanism of this compound's anti-inflammatory effects in human keratinocytes.

Methodology:

-

Cell Line: Human keratinocyte cell line (HaCaT) was used.[2]

-

Stimulation: Cells were stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory environment.[2]

-

Treatment: Cells were pre-treated with this compound at various concentrations prior to stimulation.[2]

-

Analysis of Signaling Pathways:

-

Western Blotting: The phosphorylation status of STAT1 and the nuclear translocation of NF-κB p65 were assessed by Western blotting of cytoplasmic and nuclear protein fractions.[2][4]

-

Gene and Protein Expression: The expression of pro-inflammatory cytokines and chemokines was measured by qPCR and ELISA, respectively.[2]

-

Topoisomerase II Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of a test compound on the catalytic activity of human topoisomerase II.

Methodology:

-

Enzyme and Substrate: Purified human topoisomerase II and supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA) are used.[6][7]

-

Reaction Mixture: The reaction typically contains the enzyme, DNA substrate, ATP, and a reaction buffer containing MgCl2.[6][7]

-

Inhibitor: The test compound (this compound) would be added at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.[5]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[6]

-

Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K to digest the enzyme.[6]

-

Analysis: The DNA topoisomers are resolved by agarose gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed or decatenated DNA compared to the untreated control.[6][7]

-

Quantification: The intensity of the DNA bands is quantified using densitometry to determine the IC50 value of the inhibitor.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key inflammatory signaling pathways. The primary mechanism elucidated to date involves the inhibition of the STAT1 and NF-κB pathways in keratinocytes.

Inhibition of the STAT1/NF-κB Pathway in Atopic Dermatitis

In the context of atopic dermatitis, pro-inflammatory cytokines like TNF-α and IFN-γ activate keratinocytes, leading to the phosphorylation of STAT1 and the nuclear translocation of the NF-κB p65 subunit. This, in turn, upregulates the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress the phosphorylation of STAT1 and inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of Th2 cytokines (IL-4, IL-13), as well as other pro-inflammatory cytokines and chemokines.[2]

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory and enzyme-inhibitory activities. Its ability to modulate the STAT1/NF-κB signaling pathway provides a clear mechanism for its efficacy in models of atopic dermatitis. Furthermore, its potent and selective inhibition of CYP1A enzymes suggests a potential role in modulating drug metabolism and mitigating the effects of certain pro-carcinogens.

Future research should focus on several key areas:

-

Topoisomerase II Inhibition: A detailed investigation into the inhibitory activity of this compound against topoisomerase II, including the determination of its IC50 value and mechanism of action, is warranted.

-

Broader Signaling Pathway Analysis: Exploring the effects of this compound on other relevant signaling pathways, such as the MAPK pathway, will provide a more comprehensive understanding of its cellular effects.

-

Pharmacokinetics and Bioavailability: Further studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to evaluate its potential as a therapeutic agent.[8]

-

Clinical Relevance: Preclinical studies in more advanced models and eventually, well-designed clinical trials will be essential to translate the promising in vitro and in vivo findings into therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound attenuates atopic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Bakuchicin in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bakuchicin in human plasma. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of this compound. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a triple quadrupole mass spectrometer for high selectivity and sensitivity. This document includes detailed experimental protocols, instrument parameters, and representative validation data to ensure reliable and reproducible results.

Introduction

This compound is a furanocoumarin found in the seeds of Psoralea corylifolia, a plant used in traditional medicine. Recent studies have highlighted its potential pharmacological activities, leading to increased interest in its pharmacokinetic profile. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note describes a validated LC-MS/MS method designed for the routine analysis of this compound in human plasma, supporting preclinical and clinical research.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Reserpine (Internal Standard, IS) (≥98% purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of Reserpine internal standard working solution (100 ng/mL in methanol).

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: LC Parameters

| Parameter | Value |

| HPLC System | Standard UHPLC/HPLC system |

| Column | ACE 5 C18 (or equivalent), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 50% A / 50% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Run Time | 5 minutes |

Mass Spectrometry

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 187.0 → 131.0[1] |

| Reserpine (IS): m/z 609.3 → 195.1 | |

| Dwell Time | 200 ms |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 500°C |

Method Validation

The bioanalytical method was validated according to established guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 5 - 2000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | r² |

| This compound | 5 - 2000 | ≥ 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low QC | 15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Mid QC | 200 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High QC | 1600 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 15 | 85 - 115 | 85 - 115 |

| Mid QC | 200 | 85 - 115 | 85 - 115 |

| High QC | 1600 | 85 - 115 | 85 - 115 |

Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability Data

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 6 hours | Room Temperature | 85 - 115 |

| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 85 - 115 |

| Long-term | 30 days | -80°C | 85 - 115 |

| Post-preparative | 24 hours | 10°C (Autosampler) | 85 - 115 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in pharmacokinetic studies. The comprehensive validation data demonstrates that the method is reliable, reproducible, and accurate for its intended purpose.

References

Application Notes and Protocols for Bakuchicin Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakuchicin, a furanocoumarin derived from the seeds of Psoralea corylifolia, has garnered significant interest for its potential therapeutic applications, particularly in the context of inflammatory skin conditions. These application notes provide a comprehensive overview of the in vitro effects of this compound, with detailed protocols for assessing its activity in cell culture models. The primary focus is on its anti-inflammatory, antioxidant, and cytotoxic properties, with a particular emphasis on its effects on keratinocytes.

Biological Activities of this compound

This compound has been shown to exert potent anti-inflammatory effects in cell culture models. Notably, in human keratinocyte cell lines such as HaCaT, this compound has been demonstrated to suppress the expression of pro-inflammatory cytokines and chemokines. This activity is mediated, at least in part, through the inhibition of key inflammatory signaling pathways, including the NF-κB and STAT1 pathways. While the related compound bakuchiol has been shown to modulate the MAPK/ERK and ROS/JNK signaling pathways, further research is needed to definitively establish these as targets of this compound.

Data Presentation: Efficacy of this compound in Cell Culture

Quantitative data on the dose-dependent effects of this compound are crucial for experimental design. While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound are not extensively reported in the current literature, the following tables summarize the effective concentrations and observed effects from published studies.

Table 1: Anti-Inflammatory Activity of this compound in HaCaT Keratinocytes

| Assay | Cell Line | Stimulant | This compound Concentration (µM) | Observed Effect | Reference |

| Cytokine/Chemokine Gene Expression (qPCR) | HaCaT | TNF-α (10 ng/mL) & IFN-γ (10 ng/mL) | 0.1, 1, 10 | Dose-dependent suppression of IL-1β, IL-6, CXCL-1, and CCL-17 mRNA levels. | [1] |

| Cytokine/Chemokine Secretion (ELISA) | HaCaT | TNF-α (10 ng/mL) & IFN-γ (10 ng/mL) | 0.1, 1, 10 | Dose-dependent reduction in the secretion of pro-inflammatory cytokines and chemokines. | [1] |

| STAT1 Phosphorylation (Western Blot) | HaCaT | TNF-α (10 ng/mL) & IFN-γ (10 ng/mL) | 10 | Inhibition of STAT1 phosphorylation. | [2][3] |

| NF-κB Nuclear Translocation | HaCaT | TNF-α (10 ng/mL) & IFN-γ (10 ng/mL) | 10 | Suppression of NF-κB p65 translocation to the nucleus. | [2][3] |

Table 2: Cytotoxicity of this compound

| Assay | Cell Line | This compound Concentration (µM) | Incubation Time | Result | Reference |

| Cell Viability (Generic) | Various | To be determined by user | 24-72 hours | IC50 value to be determined. | N/A |

Table 3: Antioxidant Activity of this compound

| Assay | Method | This compound Concentration | Result | Reference |

| Cellular Antioxidant Activity | DCFH-DA Assay | To be determined by user | EC50 value to be determined. | N/A |

Note: While this compound is presumed to have antioxidant properties, specific EC50 values from cell-based antioxidant assays are not well-documented. Researchers should perform relevant assays to quantify this activity.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line (e.g., HaCaT keratinocytes).

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-Inflammatory Assay: Inhibition of NF-κB Nuclear Translocation (Immunofluorescence)

This protocol details the immunocytochemical analysis of NF-κB p65 subunit translocation in HaCaT cells.

Materials:

-

HaCaT cells

-

Complete DMEM

-

This compound stock solution

-

TNF-α and IFN-γ stock solutions

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-